Tetracycline, Antibiotic for Culture Media Use Only
Description
Tetracycline hydrochloride is a broad-spectrum polyketide antibiotic derived from Streptomyces spp. It inhibits bacterial protein synthesis by binding reversibly to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment . In cell culture applications, it is employed at concentrations of 1–50 µg/mL to suppress bacterial contamination without significantly affecting eukaryotic cells, making it ideal for maintaining sterile conditions in media . Its designation "for culture media use only" emphasizes its role in research settings rather than therapeutic applications .
Properties
Molecular Formula |
C22H24N2O8 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4S,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9?,10?,15-,21+,22-/m0/s1 |
InChI Key |
NWXMGUDVXFXRIG-DXMYQVORSA-N |
Isomeric SMILES |
C[C@@]1(C2CC3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Early Fermentation Techniques
The initial isolation of tetracycline in 1948 relied on fermentations of Streptomyces aureofaciens in complex media containing corn steep liquor and soybean meal. However, chloride ions in these substrates led to chlortetracycline contamination, necessitating costly ion-exchange purification. By 1953, chloride-free media formulations increased tetracycline purity to 85–90%, but yields remained suboptimal at 1.2–1.5 g/L.
Semisynthetic Breakthroughs
Semisynthetic modification of natural tetracyclines began in the 1960s, enabling derivatives like doxycycline. However, these methods required multistep functionalization of fermentation-derived 6-deoxytetracycline, limiting structural diversity.
Chemical Synthesis: AB + D Cyclization Strategy
Michael-Claisen Cyclization Mechanism
Modern chemical synthesis centers on the convergent coupling of AB enones (1 , 2 ) with D-ring precursors via a Michael-Claisen sequence (Scheme 1). Key steps include:
- Deprotonation : D-ring precursors (e.g., 11 , 17 ) treated with LDA/LHMDS at −78°C generate stabilized benzyl anions.
- Michael Addition : Anions attack the β-position of enone 1 , forming a tetrahedral intermediate with >98% stereoselectivity.
- Claisen Cyclization : Warming to −10°C induces enolate formation and C-ring closure, yielding pretetramid analogs (12 , 18 ) in 37–84% yields (Table 1).
Table 1: Cyclization Yields Across D-Ring Precursors
| D-Ring Precursor | Base | Temp. Range (°C) | Yield (%) |
|---|---|---|---|
| Phenyl ester 17 | LDA/TMEDA | −78 → −10 | 83 |
| Benzylic bromide | LHMDS/HMPA | −78 → −20 | 49 |
| Nitroaryl derivative | LDA/DMPU | −78 → −10 | 81 |
Deprotection and Functionalization
Crude cyclization products undergo sequential deprotection:
- HF/MeCN : Cleaves tert-butyldimethylsilyl ethers at C-6 and C-12a (48–72 hr, 23°C).
- H₂/Pd-C : Reduces nitro groups to amines for derivatives like minocycline (74% yield).
Biosynthetic Engineering of Tetracycline
Native Pathway Optimization
In Streptomyces rimosus, the oxytetracycline gene cluster (oxyABCDJKN) encodes:
Heterologous Production
Co-expression of oxyK and oxyN in E. coli BL21(DE3) yielded 120 mg/L of WJ83, though subsequent oxidation steps remain inefficient <0.5% conversion to tetracycline.
Fermentation Process Optimization
Chloride Inhibition Strategy
The 1956 patent US2949407A revolutionized tetracycline fermentation by introducing chlorination inhibitors:
- Thionalide (α-mercapto-N-2-naphthylacetamide): Binds metalloenzymes, blocking chloride incorporation at C-7.
- NaBr : Competes with Cl⁻ for uptake, reducing chlortetracycline to <5% of total output.
Table 2: Fermentation Yield Enhancement with Inhibitors
| Inhibitor | Concentration | Tetracycline (mg/L) | Purity (%) |
|---|---|---|---|
| None | — | 1,450 | 72 |
| Thionalide | 500 ppm | 2,980 | 94 |
| Thionalide + NaBr | 500 ppm + 0.35% | 3,420 | 98 |
Media Composition
Modern media for S. aureofaciens fermentations include:
- Carbon : Glucose (40 g/L), starch (20 g/L)
- Nitrogen : Soybean meal (15 g/L), (NH₄)₂SO₄ (5 g/L)
- Mineral Salts : CaCO₃ (8 g/L), MgSO₄·7H₂O (0.5 g/L)
Formulation for Culture Media Use
Sterilization Considerations
Tetracycline’s heat lability necessitates filter sterilization (0.22 µm PES membrane) rather than autoclaving. Post-sterilization addition to cooled (50°C) LB agar prevents degradation.
Working Concentrations
- Selective Plates : 10–15 µg/mL for plasmid maintenance.
- Liquid Media : 5–10 µg/mL to minimize bacterial growth inhibition while preventing resistance development.
Analytical Quality Control
HPLC Purity Assessment
RP-HPLC (C18 column, 0.1% TFA/MeCN gradient) resolves tetracycline from degradation products (epi-tetracycline, anhydrotetracycline). Acceptable purity for media use: ≥95% (AUC at 355 nm).
Bioactivity Testing
Serial dilutions against Bacillus subtilis ATCC 6633 determine minimum inhibitory concentration (MIC). Valid batches exhibit MIC ≤0.25 µg/mL.
Chemical Reactions Analysis
Types of Reactions
Tetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the complex functionality and sensitivity of the tetracycline molecule to mild reaction conditions such as acid, base, and heat .
Common Reagents and Conditions
Oxidation: Tetracycline can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of tetracycline can be achieved using reagents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include anhydrotetracycline (from dehydration), reduced tetracycline derivatives, and various substituted tetracycline compounds .
Scientific Research Applications
Tetracycline is a broad-spectrum antibiotic with several applications in microbiology, particularly in the selection of bacterial cells and the study of antibiotic resistance . It is primarily used in culture media to select for bacterial cells that have been transformed with a plasmid containing the tetracycline resistance gene, tet .
Scientific Research Applications
Selective Agent in Culture Media
Tetracycline is routinely used at a concentration of 10 µg/mL as a selective agent in microbiological studies . Specifically, it helps to select for bacterial cells that have been transformed with a plasmid that contains the tetracycline resistance gene (tet) .
Antibacterial Activity
Tetracycline has activity against bacteria that cause Q fever, Rocky Mountain spotted fever, tick fevers, typhus fever, and Brill-Zinsser disease. It is also used to treat upper respiratory infections and acne .
Study of Multidrug Resistance
Tetracycline is valuable in studies focusing on multidrug resistance mechanisms in bacteria . It is also used to investigate potential side effects, including acute pancreatitis .
Effects on Intestinal Microbiota
Tetracycline's impact on human intestinal microbiota has been studied, with findings indicating that high doses (150 µg/mL) can suppress the growth of anaerobic bacteria in bioreactor cultures . Sub-MIC concentrations of 1 to 15 µg/mL can increase the abundance of resistance genes .
Cellular Scaffold Synthesis
Tetracycline hydrochloride is used in the synthesis of cellular scaffolds to reduce the risk of infection .
Dual-Action Light-Activated Antibiotic
Tetracyclines can function as dual-action light-activated antibiotics. Two tetracyclines (DMCT and MC) can be activated with blue light (415 nm), while two other compounds (DOTC and TC) are activated by UVA light (365 nm) .
Mechanism of Action
Tetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome’s acceptor site. This inhibition of protein synthesis ultimately leads to a bacteriostatic effect, preventing the growth and reproduction of bacteria . Tetracycline can also bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Antibiotics in Culture Media
Antibiotics used in culture media vary in mechanisms, spectrum, and resistance profiles. Below is a detailed comparison of tetracycline with other common antibiotics:
2.1. Mechanism of Action and Spectrum
2.2. Resistance Mechanisms
- Tetracycline : Resistance arises via tet genes (e.g., tet(A), tet(B), tet(M)), encoding efflux pumps or ribosomal protection proteins . These genes are often plasmid-borne and horizontally transferable .
- Ampicillin : Resistance is mediated by β-lactamase enzymes (e.g., blaTEM-1), which hydrolyze the β-lactam ring .
- Gentamicin/Kanamycin: Aminoglycoside-modifying enzymes (e.g., aac, aph) phosphorylate or acetylate the drug .
- Erythromycin : erm genes methylate the 23S rRNA, reducing drug binding .
2.3. Efficacy in Contamination Control
- Ampicillin : Useful for Gram-negative contaminants but ineffective against β-lactamase-producing strains .
- Gentamicin : Broad efficacy but may select for multidrug-resistant E. coli strains .
- Erythromycin : Narrow spectrum; primarily targets Gram-positive bacteria .
2.4. Practical Considerations
- Combination Use : Tetracycline is often paired with ampicillin or fungicides (e.g., amphotericin B) to broaden coverage .
- Environmental Impact : Tetracycline resistance genes (e.g., tet(O), tet(W)) persist in water and soil, highlighting the need for proper disposal .
- Cell Culture Compatibility: Tetracycline is less toxic to eukaryotic cells than aminoglycosides, making it preferable for mammalian cell lines .
Key Research Findings
- Resistance Gene Dynamics : Oxytetracycline treatment in swine increased tet(A), tet(B), tet(O), and tet(W) levels by 1.5–2.5-fold, while tet(M) remained unaffected .
- Cross-Resistance : Co-occurrence of tet and sul (sulfonamide resistance) genes in agricultural environments complicates contamination control .
Q & A
Q. How does tetracycline inhibit bacterial growth in culture media, and how can this mechanism be leveraged in experimental design?
Tetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing tRNA attachment . To utilize this mechanism for selection or phenotype induction:
- Use concentrations between 10–50 µg/mL for plasmid maintenance in E. coli (higher doses risk cytotoxicity).
- Validate efficacy via minimum inhibitory concentration (MIC) assays using agar diffusion or broth dilution methods .
Q. What are the optimal concentrations of tetracycline for selecting resistant cells without inducing cytotoxicity in mammalian cell cultures?
- For mammalian cells, concentrations typically range from 1–10 µg/mL.
- Pre-screen cells using dose-response curves to identify the lowest effective dose that maintains selection pressure without impairing viability .
Q. How can researchers validate the efficacy of tetracycline-containing media for long-term culture experiments?
- Perform periodic MIC testing on isolates to confirm antibiotic activity.
- Monitor plasmid retention rates in recombinant cultures using PCR or fluorescence markers .
Q. What methods are recommended for detecting tetracycline residues in cell culture media to avoid assay interference?
- Use high-performance liquid chromatography (HPLC) with UV detection (λ = 360 nm) or UV-Vis spectrophotometry (absorbance peaks at 270 nm and 360 nm) .
- For rapid screening, employ commercial ELISA kits specific for tetracycline derivatives .
Advanced Research Questions
Q. How can researchers analyze tetracycline stability in culture media under varying pH and temperature conditions?
- Degradation kinetics can be studied via:
- HPLC-MS/MS to quantify breakdown products (e.g., epitetracycline, anhydrotetracycline) .
- Electrochemical degradation assays using boron-doped diamond (BDD) electrodes to assess oxidative breakdown efficiency under controlled parameters (pH 3–9, current intensity 10–50 mA) .
Q. What experimental strategies minimize tetracycline resistance development in continuous bacterial cultures?
- Use inducible systems (e.g., Tet-On/Off) to limit antibiotic exposure to specific growth phases.
- Combine tetracycline with synergistic agents (e.g., efflux pump inhibitors) to reduce resistance selection .
Q. How can environmental tetracycline resistance genes (e.g., tetA, tetM) be tracked in microbial communities exposed to antibiotic-laden media?
- Amplify resistance genes via qPCR using primers targeting conserved regions (e.g., tetA: forward 5′-GCTACATCCTGCTTGCCTTC-3′, reverse 5′-CATAGATCGCCGTGAAGAGG-3′).
- Perform metagenomic sequencing to identify horizontal gene transfer dynamics .
Q. What methodologies quantify tetracycline’s impact on non-target microbial populations in co-culture systems?
- Use flow cytometry with viability dyes (e.g., propidium iodide) to assess membrane integrity in non-target species.
- Apply 16S rDNA sequencing to monitor shifts in microbial diversity during antibiotic exposure .
Q. How do serum-derived components in culture media interfere with tetracycline activity, and how can this be mitigated?
Q. What parameters govern tetracycline degradation in wastewater from laboratory cultures, and how can this inform disposal protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
